Ethyl 4-methyloxazole-5-carboxylate

Übersicht

Beschreibung

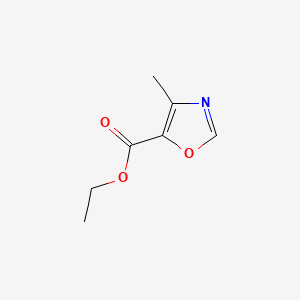

Ethyl 4-methyloxazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H9NO3. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 4-methyloxazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with formamide in the presence of a dehydrating agent can yield the desired oxazole derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods typically involve the use of eco-friendly catalysts and reagents to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic systems.

Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution can introduce various functional groups onto the oxazole ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

EMOC is utilized as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways. Its structure allows for modifications that can enhance biological activity.

- Case Study: Antimicrobial Activity

- A study demonstrated the antimicrobial efficacy of EMOC against Staphylococcus aureus and Escherichia coli, showing significant bacterial growth inhibition at concentrations above 100 µg/mL. This highlights its potential as an antimicrobial agent .

Organic Synthesis

EMOC serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex heterocyclic compounds.

- Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form oxazole derivatives using agents like potassium permanganate. |

| Reduction | Reduction reactions yield reduced forms of the oxazole ring using lithium aluminum hydride. |

| Substitution | Participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides. |

Material Science

In material science, EMOC is explored for its properties in developing specialty chemicals and materials.

- Case Study: Functionalized Polymers

Biological Activities

The biological activities of EMOC extend beyond antimicrobial effects to include anti-inflammatory and enzyme inhibition properties.

Wirkmechanismus

The mechanism of action of ethyl 4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-methylisoxazole-4-carboxylate: This compound has a similar structure but features an isoxazole ring instead of an oxazole ring.

Ethyl 4-methylthiazole-5-carboxylate: This compound contains a thiazole ring, which includes sulfur instead of oxygen.

Uniqueness: Ethyl 4-methyloxazole-5-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Biologische Aktivität

Ethyl 4-methyloxazole-5-carboxylate (CAS No. 20485-39-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₉N₁O₃

- Molecular Weight : 155.15 g/mol

- Boiling Point : 59-62 °C at 1.5 Torr

- Melting Point : 38 °C

The compound features a unique substitution pattern that contributes to its distinct chemical and biological properties. The ethyl ester group enhances its solubility and permeability, which may influence its biological activity .

This compound is believed to interact with various biological targets, including enzymes and receptors. The compound can act as an enzyme inhibitor , potentially blocking the active site of specific enzymes and preventing substrate binding. This inhibition can modulate various biochemical pathways, making it a candidate for therapeutic applications in diseases where enzyme activity is dysregulated .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the oxazole ring is significant in enhancing the antibacterial and antifungal activities of related compounds. For instance, studies have shown that derivatives of oxazole can inhibit the growth of various pathogenic microorganisms .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted, particularly in targeting heat shock protein 90 (Hsp90), which plays a critical role in cancer cell survival and growth. Inhibitors of Hsp90 have shown promise in cancer therapy by disrupting the folding and stability of oncogenic proteins .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

- Anticancer Activity : In vitro experiments demonstrated that this compound could inhibit Hsp90 activity, leading to reduced viability of cancer cell lines. The IC50 values were determined through dose-response assays, showing a promising therapeutic index for further development .

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. It was found to exhibit selective inhibition against certain targets, which could be leveraged for drug design aimed at metabolic disorders.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-methyloxazole-5-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclization or coupling reactions. For example, oxazole derivatives are often synthesized via cyclodehydration of precursors like β-keto esters or amides using agents such as phosphorus oxychloride (POCl₃) under reflux conditions . Key parameters include temperature control (e.g., maintaining reflux at 80–100°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of coupling agents like EDC·HCl/HOBt for amide bond formation . Yield optimization requires inert atmospheres (N₂/Ar) to prevent side reactions and careful purification via column chromatography .

Q. How can researchers validate the structural purity of this compound post-synthesis?

Characterization involves a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve bond lengths and angles using programs like SHELXL . Discrepancies >0.01 Å in bond lengths or >1° in angles suggest impurities or misassigned structures .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors .

- Storage : Keep in airtight containers at 2–8°C to avoid degradation or moisture absorption .

- Spill Management : Neutralize with dry absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies between experimental and theoretical data (e.g., NMR shifts or IR stretches) often arise from solvent effects, tautomerism, or crystal packing. Strategies include:

- Solvent Titration Experiments : Measure NMR in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to identify tautomeric equilibria .

- Computational Modeling : Use Gaussian or ORCA to simulate spectra under varied conditions .

- Dynamic NMR : Detect slow-exchange processes (e.g., ring puckering) via variable-temperature studies .

Q. What methodologies are effective for analyzing the compound’s reactivity in medicinal chemistry applications?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl or ester groups) and assay biological activity (e.g., enzyme inhibition) .

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like kinases or GPCRs .

- Metabolic Stability Assays : Incubate with liver microsomes and analyze degradation via LC-MS to assess pharmacokinetic potential .

Q. How can crystallographic data for this compound derivatives address discrepancies in reported bond angles?

- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring non-planarity and compare with literature .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, π-stacking) to explain deviations in bond angles .

- Multipole Refinement : Use software like JANA2006 to model electron density for accurate bond length/angle determination .

Q. What strategies mitigate side reactions during functionalization of the oxazole ring?

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) before introducing substituents .

- Catalytic Control : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective C–H activation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Solutions include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates .

- Orthogonal Assays : Validate results using both in vitro (e.g., fluorescence polarization) and in vivo (e.g., zebrafish models) approaches .

- Batch Consistency Checks : Analyze compound purity via HPLC and discard batches with >95% purity .

Q. What experimental designs optimize the compound’s stability under varying pH and temperature?

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 24–72 hours .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life based on degradation rates .

- Lyophilization : Improve long-term stability by freeze-drying and storing under vacuum .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity | References |

|---|---|---|---|

| Reaction Temperature | 80–100°C | Higher temps accelerate cyclization | |

| Solvent Polarity | Low (e.g., DCM) | Reduces side-product formation | |

| Coupling Agent Ratio | 1.2:1 (EDC:HOBt) | Maximizes amide bond formation |

Table 2. Common Spectral Artifacts and Resolutions

Eigenschaften

IUPAC Name |

ethyl 4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMORZSEENWFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174451 | |

| Record name | Ethyl 4-methyloxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20485-39-6 | |

| Record name | Ethyl 4-methyloxazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methyloxazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-methyloxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methyloxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-METHYLOXAZOLE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKW37IL2S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.